FAM amine, 5-isomer

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

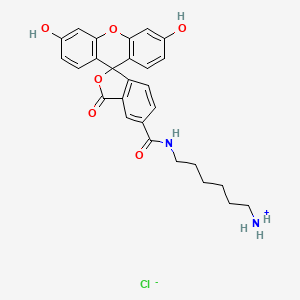

Fórmula molecular |

C27H27ClN2O6 |

|---|---|

Peso molecular |

511.0 g/mol |

Nombre IUPAC |

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |

Clave InChI |

YMNCSJRUUHHNGI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

5-FAM Amine (5-Isomer): A Technical Guide for Researchers

An in-depth guide to the properties, applications, and experimental protocols for 5-carboxyfluorescein (5-FAM), a widely used amine-reactive fluorescent dye in biological research.

Introduction

5-Carboxyfluorescein, commonly known as 5-FAM, is a highly versatile and widely utilized fluorescent dye in molecular and cellular biology. As a derivative of fluorescein, it exhibits bright green fluorescence with excitation and emission maxima well-suited for standard FITC filter sets and the 488 nm argon-ion laser line.[1] The "5-isomer" designation specifies the attachment point of the carboxyl group on the fluorescein core, which influences its reactivity and spectral properties.

This technical guide provides a comprehensive overview of 5-FAM amine, focusing on its chemical properties, applications in bioconjugation, and detailed experimental protocols for labeling biomolecules.

Core Properties and Chemical Structure

5-FAM is an amine-reactive fluorescent label.[2] The addition of an amine group, often through a linker arm, makes the compound more reactive with electrophilic reagents like activated esters or epoxides and enables its participation in enzymatic transamination.[3][4] For bioconjugation, the carboxylic acid of 5-FAM is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on proteins, peptides, and amine-modified nucleic acids to form stable amide bonds.[5][6] This covalent attachment allows for the stable and robust fluorescent labeling of target biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 5-FAM amine and its derivatives.

| Property | Value | Reference |

| Excitation Maximum (λex) | 490 - 495 nm | [1][2][3][4] |

| Emission Maximum (λem) | 513 - 521 nm | [2][3][4][6] |

| Molar Extinction Coefficient (ε) | >80,000 M⁻¹cm⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [3][4] |

| Molecular Weight | ~376.3 g/mol (for 5-Carboxyfluorescein) | [2][7] |

| Molecular Formula | C₂₁H₁₂O₇ (for 5-Carboxyfluorescein) | [2][7] |

| Purity | >90% | [6] |

| Solubility | Soluble in DMSO, DMF, and methanol | [3][4] |

Applications in Research and Drug Development

The bright and stable fluorescence of 5-FAM makes it a valuable tool for a wide range of applications, including:

-

Fluorescence Microscopy: Labeling proteins and other cellular components for visualization within fixed or living cells.[8]

-

Flow Cytometry: Quantifying and sorting fluorescently labeled cells.[6]

-

Immunoassays: Detecting and quantifying antigens or antibodies.[6]

-

Real-Time qPCR: Used as a reporter dye in probe-based assays for nucleic acid quantification.[8]

-

Fluorescence Resonance Energy Transfer (FRET): Paired with a suitable quencher to study molecular interactions and enzyme activity.[9]

-

Labeling of Biomolecules: Covalently attaching to proteins, peptides, and amine-modified DNA for tracking and detection.[2]

Experimental Protocols

General Protocol for Labeling Proteins with 5-FAM N-hydroxysuccinimide (NHS) Ester

This protocol provides a general workflow for the covalent labeling of proteins with an amine-reactive 5-FAM derivative.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

5-FAM SE (N-hydroxysuccinimide ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction buffer (0.1 M sodium bicarbonate, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

5-FAM SE Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.[10] This solution should be prepared fresh for each labeling reaction.

-

-

Labeling Reaction:

-

Slowly add the 5-FAM SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein is typically around 10:1, but may need to be optimized for each specific protein.[10]

-

Incubate the reaction for 1 hour at room temperature in the dark with continuous, gentle stirring.[10]

-

-

Purification of the Labeled Protein:

Workflow for Intracellular Protein Labeling

The following diagram illustrates a typical workflow for labeling intracellular proteins in suspension cells for analysis by flow cytometry.[5]

Caption: Workflow for intracellular protein labeling with 5-FAM SE.

Chemical Reaction of 5-FAM SE with a Primary Amine

The diagram below illustrates the fundamental chemical reaction between the N-hydroxysuccinimide (NHS) ester of 5-FAM and a primary amine on a biomolecule, resulting in a stable amide bond.

Caption: Reaction of 5-FAM NHS ester with a primary amine.

Conclusion

5-FAM amine and its derivatives are indispensable tools in modern biological research and drug development. Their bright fluorescence, high quantum yield, and well-established amine-reactive chemistry provide a reliable method for fluorescently labeling a wide array of biomolecules. By following optimized protocols, researchers can achieve robust and reproducible labeling for various downstream applications, enabling deeper insights into complex biological processes.

References

- 1. empbiotech.com [empbiotech.com]

- 2. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]

- 3. FAM amine, 5-isomer, 2183440-41-5 | BroadPharm [broadpharm.com]

- 4. This compound (A270206) | Antibodies.com [antibodies.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. FAM dye: Properties, uses & applications [baseclick.eu]

- 9. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

FAM amine 5-isomer chemical structure

An In-depth Technical Guide to 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE)

Introduction

5-Carboxyfluorescein (5-FAM) is a foundational green fluorescent dye widely employed in biological research for the covalent labeling of biomolecules. This guide focuses on the single-isomer, amine-reactive derivative, 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE) . The succinimidyl ester (SE) moiety makes it a highly efficient tool for conjugating the fluorescein fluorophore to primary and secondary aliphatic amines, such as those found on proteins and amine-modified oligonucleotides. Its bright, photostable fluorescence and well-characterized spectral properties make it a staple for a diverse range of applications, from immunoassays to fluorescence microscopy.

It is important to distinguish this amine-reactive reagent from "FAM amine," which refers to a fluorescein molecule modified to contain a reactive amine group. The vast majority of labeling applications utilize the amine-reactive 5-FAM, SE described herein.

Core Properties and Chemical Structure

5-FAM, SE is derived from the xanthene class of dyes. The molecule consists of a fluorescein core with a carboxylic acid group at the 5-position of the bottom benzene ring, which is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond.

Chemical Structure: 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, N-succinimidyl ester

Quantitative Data Summary

The photophysical and chemical properties of 5-FAM, SE are critical for its application in quantitative fluorescence-based assays. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₅H₁₅NO₉ | [1] |

| Molecular Weight | 473.39 g/mol | [2] |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~520 nm | [2][3] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ at ~494 nm (pH 9) | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [5][6] |

| Appearance | Yellow to orange solid | [7] |

| Solubility | Soluble in DMSO, DMF | [5][6] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][8] |

| Target Moiety | Primary and secondary aliphatic amines (e.g., Lysine) | [1][9] |

Note: Spectral properties can be pH-dependent. The fluorescence of FAM is stable in neutral to slightly alkaline buffers (pH 7.2-8.5) but decreases significantly in acidic environments (below pH 7).[4][10]

Synthesis and Reaction Mechanism

Synthesis Overview

The synthesis of 5-FAM, SE involves a two-step process. First, resorcinol is condensed with 4-carboxyphthalic anhydride in methanesulfonic acid to produce a mixture of 5- and 6-carboxyfluorescein isomers.[11] Following separation of the desired 5-isomer, the carboxylic acid is activated. This is typically achieved by reacting 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC).[12][13]

Reaction Mechanism with Primary Amines

The utility of 5-FAM, SE as a labeling reagent stems from the reactivity of the NHS ester. The succinimidyl group is an excellent leaving group. When a molecule containing a primary amine (such as the ε-amino group of a lysine residue on a protein) is introduced, it acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond, covalently linking the fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[14][15] This reaction is most efficient at a slightly basic pH of 7.2-8.5.[9][16]

References

- 1. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]

- 6. This compound, 2183440-41-5 | BroadPharm [broadpharm.com]

- 7. biotium.com [biotium.com]

- 8. empbiotech.com [empbiotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]

- 16. researchgate.net [researchgate.net]

5-Carboxyfluorescein Amine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, bioconjugation, and application of 5-carboxyfluorescein (5-FAM) and its amine-reactive derivatives, providing researchers and drug development professionals with a comprehensive resource for utilizing this versatile fluorescent probe.

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent dye, prized for its bright green emission and compatibility with common fluorescence instrumentation. Its amine-reactive derivatives, particularly the N-hydroxysuccinimidyl (NHS) ester, are invaluable tools for the covalent labeling of biomolecules. This guide delves into the core technical aspects of 5-FAM, offering detailed protocols and data to empower its effective application in research and drug development.

Core Properties and Data

5-FAM and its derivatives exhibit well-defined spectral and physicochemical properties that are critical for experimental design and data interpretation. The following tables summarize key quantitative data for 5-carboxyfluorescein and its NHS ester.

Table 1: Physicochemical Properties of 5-Carboxyfluorescein (5-FAM)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂O₇ | [1][2] |

| Molecular Weight | 376.3 g/mol | [1][2][3] |

| CAS Number | 76823-03-5 | [1][2][3] |

| Appearance | Orange/yellow solid | [3] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers at pH > 6 | [2][3] |

Table 2: Spectroscopic Properties of 5-Carboxyfluorescein (5-FAM)

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | 492 nm | pH 9 | [1][3] |

| Emission Maximum (λem) | 514 nm | pH 9 | [3] |

| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ | pH 7.4 | [4] |

Table 3: Properties of 5-Carboxyfluorescein N-hydroxysuccinimidyl Ester (5-FAM NHS Ester)

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₅NO₉ | [4][5] |

| Molecular Weight | 473.39 g/mol | [4][5] |

| CAS Number | 92557-80-7 | [4] |

| Reactive Group | N-hydroxysuccinimidyl ester | [4][6] |

| Reacts With | Primary and secondary amines | [4][6] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][4] |

Synthesis and Activation

The synthesis of 5-carboxyfluorescein is typically achieved through the condensation of resorcinol with 4-carboxyphthalic anhydride. The resulting product can then be activated to its amine-reactive NHS ester.

Experimental Protocol: Synthesis of 5-Carboxyfluorescein

This protocol is based on the condensation reaction between 4-carboxyphthalic anhydride and resorcinol.[6][7]

Materials:

-

4-carboxyphthalic anhydride

-

Resorcinol

-

Methanesulfonic acid

-

Ice

-

Deionized water

-

Methanol

-

Hexane

-

Ethanol

Procedure:

-

Combine 1,2,4-benzenetricarboxylic anhydride (4-carboxyphthalic anhydride) and resorcinol (2 molar equivalents) in methanesulfonic acid.

-

Heat the reaction mixture at 85°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.

-

An orange-yellow precipitate will form. Collect the precipitate by filtration.

-

Dry the precipitate in an oven at 200°C.

-

The crude product is a mixture of 5- and 6-carboxyfluorescein isomers. Separation can be achieved by fractional crystallization.

-

Recrystallize the crude product from methanol/hexane to preferentially isolate the 6-carboxyfluorescein isomer.

-

Collect the mother liquor, evaporate the solvent, and recrystallize the residue from ethanol/hexane to isolate the 5-carboxyfluorescein isomer.

-

Experimental Protocol: Preparation of 5-FAM NHS Ester

This protocol describes the activation of the carboxylic acid group of 5-FAM to an N-hydroxysuccinimidyl ester.

Materials:

-

5-Carboxyfluorescein (5-FAM)

-

N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC or EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 5-carboxyfluorescein in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to a solution of ethyl acetate and hexane.

-

Collect the precipitate by filtration and wash with hexane.

-

Dry the 5-FAM NHS ester under vacuum. Store the final product at -20°C, protected from light and moisture.

Synthesis and activation of 5-carboxyfluorescein.

Bioconjugation to Biomolecules

The primary application of 5-FAM NHS ester is the covalent labeling of biomolecules containing primary or secondary amines, such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with these amines to form a stable amide bond.

Experimental Protocol: Labeling a Protein with 5-FAM NHS Ester

This protocol provides a general procedure for labeling a protein with 5-FAM NHS ester. Optimization of the dye-to-protein molar ratio may be required for specific applications.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or borate buffer)

-

5-FAM NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0)

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

-

Prepare the 5-FAM NHS Ester Stock Solution:

-

Immediately before use, dissolve the 5-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the 5-FAM NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess of dye to protein).

-

Add the calculated volume of the 5-FAM NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted 5-FAM NHS ester and byproducts by size-exclusion chromatography or dialysis.

-

For size-exclusion chromatography, equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute first.

-

For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the concentration of the conjugated dye by measuring the absorbance at ~494 nm.

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

-

General workflow for protein labeling with 5-FAM NHS ester.

Applications in Drug Development

The bright fluorescence and ability to be conjugated to various biomolecules make 5-FAM a valuable tool in numerous drug development applications.

-

Fluorescence Microscopy: 5-FAM labeled antibodies, peptides, or small molecules can be used to visualize the localization and trafficking of target molecules within cells and tissues.

-

Flow Cytometry: Cells can be labeled with 5-FAM conjugates to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.

-

High-Throughput Screening (HTS): 5-FAM can be incorporated into fluorescent probes for HTS assays to identify compounds that modulate the activity of enzymes or receptor binding.

-

Fluorescence Resonance Energy Transfer (FRET): 5-FAM can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions or conformational changes.

-

Drug Delivery Studies: By labeling drug delivery vehicles (e.g., nanoparticles, liposomes) or the drug itself with 5-FAM, their biodistribution, cellular uptake, and intracellular fate can be tracked.

Example Signaling Pathway Visualization: Kinase Activity Probe

In this hypothetical example, a peptide substrate for a specific kinase is labeled with 5-FAM. Upon phosphorylation by the kinase, a binding site for a phosphopeptide-binding antibody is created. This antibody, labeled with a quencher molecule, can then be used in an immunoassay to quantify kinase activity.

Hypothetical FRET-based kinase activity assay.

Conclusion

5-Carboxyfluorescein and its amine-reactive derivatives are robust and versatile tools for fluorescently labeling a wide array of biomolecules. Their stable conjugation chemistry, bright fluorescence, and compatibility with standard instrumentation make them indispensable in modern biological research and drug development. By understanding the fundamental properties and employing the detailed protocols provided in this guide, researchers can confidently and effectively utilize 5-FAM to advance their scientific discoveries.

References

- 1. empbiotech.com [empbiotech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to FAM Amine Isomers: 5-FAM vs. 6-FAM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5- and 6-isomers of FAM (carboxyfluorescein) amine, two of the most widely used fluorescent dyes for labeling biomolecules. This document details their chemical and spectral properties, provides established experimental protocols for their use in bioconjugation, and presents a comparative analysis to aid in the selection of the appropriate isomer for specific research and development applications.

Introduction

Fluorescein and its derivatives, collectively known as FAM, are cornerstone fluorescent probes in biological research and drug development. Their bright green fluorescence, high quantum yield, and compatibility with common fluorescence detection instrumentation make them ideal for a multitude of applications, including fluorescence microscopy, flow cytometry, and nucleic acid sequencing.[1][2][3] Commercially available FAM is often a mixture of two structural isomers: the 5-isomer and the 6-isomer, which differ in the point of attachment of the carboxyl group on the bottom phenyl ring.[1][3] While their spectral properties are nearly identical, subtle differences in their reactivity and the properties of their conjugates can be critical for specific experimental outcomes.

This guide will delve into the technical nuances of the 5-FAM and 6-FAM amine isomers, providing the necessary data and protocols to make informed decisions in your experimental design.

Physicochemical and Spectroscopic Properties

The 5- and 6-isomers of FAM amine exhibit very similar spectral properties.[4] However, understanding these properties is crucial for accurate experimental setup and data interpretation. The key quantitative data for both isomers are summarized in the tables below. It is important to note that commercially available FAM is often a mixture of the 5 and 6-isomers, referred to as 5(6)-FAM.[1]

| Property | 5-FAM Amine | 6-FAM Amine | 5(6)-FAM (Mixed Isomers) |

| Molecular Formula | C₂₇H₂₇ClN₂O₆[5] | C₂₇H₂₇N₂ClO₆[6] | C₂₁H₁₂O₇ (Carboxyfluorescein)[1] |

| Molecular Weight | 511.0 g/mol [5] | 511.0 g/mol (as hydrochloride)[6] | 376.32 g/mol (Carboxyfluorescein)[1] |

| CAS Number | 2183440-41-5 (hydrochloride)[7] | 2183440-42-6 (hydrochloride)[6] | 72088-94-9[8] |

Table 1: Physicochemical Properties of FAM Amine Isomers.

| Property | 5-FAM Amine | 6-FAM Amine | 5(6)-FAM SE (Mixed Isomers) |

| Excitation Maximum (λex) | 490 nm[9] | 490 nm[6] | ~495 nm[10] |

| Emission Maximum (λem) | 513 nm | 513 nm[6] | ~517-520 nm[2] |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | 80,000 M⁻¹cm⁻¹[6] | >70,000 M⁻¹cm⁻¹ (at pH 9) |

| Fluorescence Quantum Yield (Φ) | 0.93 | 0.93[6] | High[11] |

| Recommended Reaction pH | 8.0 - 9.5[10] | 8.0 - 9.5[10] | 8.0 - 9.5 |

| Solubility | Good in DMSO and DMF | Good in methanol, DMSO, DMF[6] | Soluble in DMSO and DMF[4] |

Table 2: Spectroscopic and Handling Properties of FAM Amine Isomers.

Note on pH Sensitivity: The fluorescence intensity of FAM is highly dependent on pH.[12][13] It is most stable and intense in slightly basic conditions (pH 7.5-9.5).[2][14] Below pH 7, the fluorescence decreases significantly due to protonation.[14] This is a critical consideration for experiments conducted in acidic environments, such as within cellular lysosomes.[15]

Experimental Protocols

The most common method for labeling biomolecules with FAM is through the use of its N-hydroxysuccinimidyl (NHS) ester derivative, which readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[4][16] FAM amine itself can be used in reactions with electrophilic reagents like activated esters.[6][7]

General Protocol for Labeling Proteins with FAM NHS Ester

This protocol provides a general workflow for the conjugation of a protein with a FAM NHS ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

5(6)-FAM SE (Succinimidyl Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[4]

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[17][18] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium ions.[17]

-

Prepare FAM SE Stock Solution: Immediately before use, dissolve the FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the FAM SE stock solution.[4][16] The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4][16]

-

-

Purification:

-

Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[17]

-

For HPLC purification of labeled peptides, a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used.[4] Elution can be monitored at both 220 nm (peptide backbone) and 495 nm (FAM dye).[4]

-

Protocol for Labeling Amino-Modified Oligonucleotides

Materials:

-

5'-amino-modified oligonucleotide

-

6-FAM NHS Ester

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 9[19]

-

Anhydrous DMSO

-

Purification system (e.g., Glen-Pak™ cartridge, HPLC)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the reaction buffer.

-

Prepare 6-FAM NHS Ester Solution: Dissolve the 6-FAM NHS ester in DMSO.

-

Labeling Reaction:

-

Combine the oligonucleotide and 6-FAM NHS ester solutions. The reaction volume and molar excess of the NHS ester can be optimized to improve coupling efficiency.[19]

-

Incubate the reaction at room temperature.

-

-

Purification:

-

Purify the labeled oligonucleotide using a Glen-Pak™ cartridge or by ion-exchange HPLC to remove unlabeled oligonucleotides and free dye.[20]

-

Visualization of Experimental Workflows and Chemical Reactions

To further clarify the experimental process, the following diagrams illustrate the key workflows and chemical reactions.

Caption: General workflow for labeling a protein with a FAM NHS ester.

Caption: Reaction of a primary amine with a FAM NHS ester.

Comparative Analysis: 5-FAM vs. 6-FAM

While often used as a mixture, understanding the individual characteristics of the 5- and 6-isomers can be advantageous for specific applications.

-

Reactivity and Stability: Both isomers, when activated as NHS esters, react efficiently with primary amines to form stable amide bonds, which are more resistant to hydrolysis than the thiourea bonds formed from isothiocyanates (FITC).[8][10][21] Some studies suggest that the 6-FAM isomer may offer slightly better conjugation yields and result in more stable conjugates compared to FITC, a related fluorescein derivative.[8][22] While direct comparative data between 5-FAM and 6-FAM reactivity is limited, the use of a single isomer can lead to more homogenous products, which is crucial for applications requiring high reproducibility and well-defined stoichiometry.[18]

-

Separation and Purity: The synthesis of carboxyfluorescein typically yields a mixture of the 5- and 6-isomers.[23][24] Separation of these isomers can be challenging but is achievable through techniques like fractional crystallization or chromatography of protected intermediates.[23] For applications demanding the highest purity and homogeneity, using an isomerically pure 5-FAM or 6-FAM is recommended.

-

Applications: For most standard applications, a mixture of 5(6)-FAM is sufficient and more cost-effective. However, for applications such as DNA sequencing or when developing therapeutic conjugates, the use of a single, pure isomer is often preferred to ensure batch-to-batch consistency and to simplify the characterization of the final product.[18]

Conclusion

Both 5-FAM and 6-FAM amines are powerful tools for fluorescently labeling a wide range of biomolecules. Their nearly identical spectral properties mean that for many applications, a mixture of the two isomers is perfectly suitable. However, for researchers requiring the highest degree of precision, reproducibility, and product homogeneity, the use of an isomerically pure compound is advised. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these essential fluorescent probes in their work.

References

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. 5' 6-FAM - 1 modification [eurogentec.com]

- 3. biomers.net | Modifications : Fam (6-Isomer) - biomers.net Oligonucleotides [biomers.net]

- 4. benchchem.com [benchchem.com]

- 5. FAM amine, 5-isomer | C27H27ClN2O6 | CID 131954346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] (Validated for labeling peptides and oligos) | CAS 72088-94-9 | AAT Bioquest | Biomol.com [biomol.com]

- 9. Blocked IP Address | Antibodies.com [antibodies.com]

- 10. biotium.com [biotium.com]

- 11. empbiotech.com [empbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. idtdna.com [idtdna.com]

- 15. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. glenresearch.com [glenresearch.com]

- 20. glenresearch.com [glenresearch.com]

- 21. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 22. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

The Spectral Characteristics of 5-FAM Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of 5-Carboxyfluorescein (5-FAM) and its amine-reactive derivatives. 5-FAM is a widely utilized green fluorescent dye belonging to the xanthene class, valued for its bright fluorescence and compatibility with common biological research instrumentation.[1] This document outlines key quantitative data, detailed experimental protocols, and visual diagrams to support its application in research and drug development.

Core Spectral Properties of 5-FAM Amine

5-FAM is a popular fluorescent label for a variety of biomolecules, including peptides, proteins, and nucleotides.[1][2][3] Its amine derivative, which contains a linker arm with an aliphatic amine group, offers enhanced reactivity towards electrophilic reagents.[4][5] The fundamental photophysical parameters of 5-FAM amine are summarized below.

| Property | Value | References |

| Excitation Maximum (λex) | 490 - 495 nm | [1][2][4][5][6][7][8][9] |

| Emission Maximum (λem) | 513 - 520 nm | [1][4][5][6][7][8][9] |

| Molar Extinction Coefficient (ε) | 74,000 - 80,000 M⁻¹cm⁻¹ | [1][4][5][9] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [4][5][9] |

| Recommended Filter Set | FITC | [1][10] |

Chemical and Physical Properties

| Property | Value | References |

| Molecular Formula | C27H27N2ClO6 (for a specific amine derivative) | [4][5][9][11] |

| Molecular Weight | ~511 g/mol (for a specific amine derivative) | [9][11] |

| Appearance | Yellow solid | [4] |

| Solubility | Good in methanol, DMSO, and DMF | [4][5][9] |

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of 5-FAM amine relative to a known standard, such as fluorescein.[1]

Materials:

-

5-FAM amine solution of unknown quantum yield.

-

Fluorescein standard solution with a known quantum yield (e.g., 0.92 in 0.1 M NaOH).[1]

-

Spectrophotometer.

-

Spectrofluorometer.

-

Appropriate solvents (e.g., phosphate-buffered saline, pH 7.4).[1]

-

Quartz cuvettes (1 cm path length).[1]

Methodology:

-

Prepare a series of dilutions for both the 5-FAM amine solution and the fluorescein standard in the same solvent. To avoid inner filter effects, the absorbance of these solutions at the excitation wavelength should be kept below 0.1.[1]

-

Measure the absorbance spectra of all solutions using the spectrophotometer and record the absorbance at the chosen excitation wavelength (e.g., 490 nm).[1]

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, using the same excitation wavelength as in the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.[1]

-

Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.[1]

-

Plot the integrated fluorescence intensity versus absorbance for both the 5-FAM amine and the fluorescein standard.[1]

-

Calculate the quantum yield of 5-FAM amine (Φ_FAM) using the following equation:[1]

Φ_FAM = Φ_std * (m_FAM / m_std) * (η_FAM² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.[1]

-

m_FAM and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for 5-FAM amine and the standard, respectively.[1]

-

η_FAM and η_std are the refractive indices of the solvents used for the 5-FAM amine and standard solutions, respectively (if the same solvent is used, this term is 1).[1]

-

Protocol 2: Labeling of Proteins with 5-FAM Succinimidyl Ester (SE)

This protocol describes a general procedure for the covalent labeling of proteins with an amine-reactive derivative of 5-FAM.

Materials:

-

Protein to be labeled (in a buffer free of primary amines, such as Tris or glycine, at pH 8.5-9.5).[7]

-

5-FAM SE dissolved in anhydrous DMSO to make a 10 mM stock solution.[7]

-

Purification column (e.g., gel filtration) to remove unconjugated dye.

Methodology:

-

Protein Preparation: Ensure the protein concentration is at least 2 mg/mL for optimal labeling efficiency. The buffer should not contain primary amines.[7]

-

Dye Preparation: Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.[7]

-

Reaction: Add the 5-FAM SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1.[7]

-

Incubation: Gently mix the reaction and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the unreacted dye from the labeled protein using a suitable purification method, such as a gel filtration column.

Visualizations

Caption: Workflow for determining the fluorescence quantum yield of 5-FAM amine.

Caption: General workflow for labeling proteins with 5-FAM succinimidyl ester.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 3. 5-FAM | AAT Bioquest [aatbio.com]

- 4. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. This compound, 2183440-41-5 | BroadPharm [broadpharm.com]

- 10. FAM dye: Properties, uses & applications [baseclick.eu]

- 11. This compound | C27H27ClN2O6 | CID 131954346 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-FAM Amine: Excitation and Emission Spectra

5-Carboxyfluorescein (5-FAM) is a highly versatile and widely used green fluorescent dye from the xanthene class.[1] As an amine-reactive derivative, it is frequently employed to label a variety of biomolecules, including proteins, peptides, and nucleotides, making it a fundamental tool in biological research and drug development.[1][2][3] This guide provides a comprehensive overview of the spectral properties of 5-FAM amine, detailed experimental protocols for its use, and visual workflows to assist researchers in its practical application.

Core Spectroscopic Properties

The photophysical characteristics of 5-FAM amine make it suitable for a wide range of fluorescence-based assays. It is efficiently excited by the common 488 nm argon-ion laser line, a standard component in many fluorescence instruments like flow cytometers and confocal microscopes.[1] Its bright green emission is readily detectable with standard FITC filter sets. A critical feature of FAM is the pH sensitivity of its fluorescence; the intensity is stable in neutral to alkaline conditions (pH 7.5-8.5) but decreases significantly in acidic environments due to protonation.[1]

Data Presentation: Quantitative Spectroscopic Data

The key spectral and physical properties of 5-FAM amine (5-isomer) are summarized in the table below for easy reference. These values are crucial for accurate experimental design and data analysis, particularly when calculating the degree of labeling.

| Property | Value | References |

| Excitation Maximum (λex) | 492 nm | [4][5] |

| Emission Maximum (λem) | 517 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 74,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [5][7] |

| Correction Factor (CF₂₆₀) | 0.22 | [5] |

| Correction Factor (CF₂₈₀) | 0.17 | [5] |

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. The following protocols provide detailed methodologies for measuring the fluorescence spectra of 5-FAM and for its use in bioconjugation.

Protocol 1: Measurement of Fluorescence Spectra

This protocol outlines the procedure for determining the excitation and emission spectra of a 5-FAM solution using a spectrofluorometer.

A. Instrumentation and Setup:

-

Instrument: A calibrated spectrofluorometer equipped with a high-intensity Xenon arc lamp is required.[8]

-

Warm-up: Turn on the instrument and allow the lamp to stabilize for a minimum of 30 minutes to ensure consistent light output.[8]

-

Cuvette: Use a 1 cm path length quartz cuvette for all measurements.

-

Slit Widths: Set the excitation and emission slit widths. A starting width of 5 nm is common, but this may be adjusted to optimize signal-to-noise ratio.[8]

B. Sample Preparation:

-

Prepare a dilute stock solution of 5-FAM amine in a suitable solvent such as DMSO or DMF.[5][7]

-

Prepare a working solution by diluting the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The final absorbance at the excitation maximum should be low (ideally < 0.1) to avoid inner filter effects.[9]

C. Measurement Procedure:

-

Blank Measurement: Fill the cuvette with the solvent/buffer used for the working solution. Run a full excitation and emission scan to record any background fluorescence. This blank spectrum should be subtracted from the sample spectrum.[8]

-

Excitation Spectrum Measurement:

-

Place the cuvette with the 5-FAM working solution into the sample holder.

-

Set the emission monochromator to the expected emission maximum (e.g., 517 nm).[8]

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).[10]

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the experimentally determined λex (e.g., 492 nm).

-

Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid scattering artifacts (e.g., scan from 500 nm to 600 nm).[8]

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak represents the emission maximum (λem).

-

Protocol 2: Labeling Proteins with 5-FAM Succinimidyl Ester (SE)

5-FAM is often supplied as an N-hydroxysuccinimide (NHS) ester or succinimidyl ester (SE) for covalent labeling of primary amines (-NH₂) on proteins and other biomolecules.[11] The reaction forms a stable amide bond.

A. Materials and Reagents:

-

Protein Solution: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer at pH 8.0-9.0. A common choice is 0.1 M sodium bicarbonate or borate buffer.[2][11] The protein concentration should ideally be 2-10 mg/mL.[2][12] Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction.[11][13]

-

5-FAM SE Solution: Immediately before use, dissolve the 5-FAM SE in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to make a 10 mM stock solution.[2][12] The NHS-ester moiety is moisture-sensitive and hydrolyzes readily.[11]

B. Labeling Procedure:

-

Molar Ratio: Determine the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a common starting point for antibodies, but the optimal ratio should be determined empirically for each protein.[2][11]

-

Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-FAM SE stock solution.[11]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][11] Gentle, continuous mixing is recommended.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted dye.[12][14]

C. Purification:

-

It is critical to separate the labeled protein from the unreacted dye.

-

The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[6][14] The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of experiments.

A. Spectrophotometric Measurement:

-

Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-FAM, ~492 nm (Aₘₐₓ).[6][14]

B. Calculation:

-

Calculate the Protein Concentration (M): The absorbance of the dye at 280 nm must be subtracted to get an accurate protein absorbance reading.

-

Protein Concentration (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein [6]

-

Where:

-

-

Calculate the Degree of Labeling (DOL):

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 4. caymanchem.com [caymanchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Quantum Yield of 5-Aminofluorescein

For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical properties of fluorescent probes is paramount for the generation of reliable and reproducible data. 5-Aminofluorescein (5-AF), the 5-isomer of which is a key derivative of the widely-used fluorescein dye, serves as a crucial building block for the synthesis of various fluorescent labels and probes.[1][2] This guide provides a comprehensive overview of the fluorescence quantum yield of 5-aminofluorescein, detailing its quantitative values, the factors influencing it, and the methodologies for its accurate measurement.

Core Photophysical Properties

5-Aminofluorescein is a derivative of fluorescein with a primary amine group at the 5-position of the bottom ring, which allows for its conjugation to other molecules.[2] Its fundamental spectral properties are summarized below. It is important to note that these properties, particularly the quantum yield, are highly sensitive to the dye's immediate environment.

| Property | Value | Notes |

| Molecular Formula | C₂₀H₁₃NO₅ | [1] |

| Molecular Weight | 347.32 g/mol | [1] |

| CAS Number | 3326-34-9 | [1] |

| Excitation Maximum (λex) | ~495 nm | The exact maximum can vary with solvent and pH.[3] |

| Emission Maximum (λem) | ~515-535 nm | The exact maximum can vary with solvent and pH.[3][4] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | Value for the related 5-Carboxyfluorescein (5-FAM).[5] |

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] For 5-aminofluorescein, this value is exceptionally dependent on the solvent environment. In aqueous solutions, the dianions of aminofluoresceins are known to be practically non-fluorescent.[6][7] However, in aprotic, non-hydrogen bond donating solvents, the quantum yield can be significantly high. This dramatic change is a critical consideration for its application in biological systems, which are predominantly aqueous.

The table below summarizes the reported quantum yield values for 5-aminofluorescein in various solvents. For comparison, the quantum yield of the closely related and commonly used 5-carboxyfluorescein (5-FAM) is also included.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| 5-Aminofluorescein | Water | 0.008 (0.8%) | [6] |

| Methanol | 0.04 (4%) | [6] | |

| DMSO | 0.67 (67%) | [6] | |

| Acetone | 0.61 (61%) | [6] | |

| 5-Carboxyfluorescein (5-FAM) | 0.1 M NaOH | ~0.93 | [8] |

| Conjugated to BSA | 0.48 (48%) | [8] |

Factors Influencing Quantum Yield:

Several environmental and structural factors can significantly alter the quantum yield of 5-aminofluorescein:

-

Solvent Effects : As demonstrated in the table, the solvent plays a critical role. Protic, hydrogen-bonding solvents like water and methanol can quench the fluorescence of 5-aminofluorescein, leading to very low quantum yields.[6][7] In contrast, aprotic polar solvents like DMSO allow for high fluorescence efficiency.[6]

-

pH : The fluorescence of fluorescein derivatives is known to be pH-dependent. The different protonation states of the molecule exhibit different absorption and emission characteristics, and consequently, different quantum yields.

-

Molecular Rigidity : Non-radiative decay pathways, which compete with fluorescence, are often promoted by molecular flexibility. Increasing the rigidity of a fluorophore can lead to a higher quantum yield.

-

Temperature : Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to an increased probability of non-radiative decay through collisional quenching.[9]

-

Conjugation : Covalent attachment of the dye to biomolecules such as proteins can alter its local environment and may affect its quantum yield.[8]

Experimental Protocols

The determination of fluorescence quantum yield can be performed through two primary methods: the absolute method and the relative (or comparative) method.[10][11] The relative method is more commonly used due to its simpler instrumental requirements.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.

Materials:

-

5-aminofluorescein solution of unknown quantum yield.

-

A quantum yield standard (e.g., fluorescein in 0.1 M NaOH, Φf = 0.92).

-

Spectrophotometer (for absorbance measurements).

-

Spectrofluorometer with a corrected emission spectrum.

-

High-purity solvent (e.g., DMSO).

-

1 cm path length quartz cuvettes.

Methodology:

-

Preparation of Solutions : Prepare a series of dilute solutions of both the 5-aminofluorescein sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[12][13]

-

Absorbance Measurement : Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement :

-

Set the excitation wavelength on the spectrofluorometer (e.g., 470 nm).

-

Record the emission spectrum for each solution, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[12]

-

It is crucial to use an instrument that provides corrected emission spectra to account for the wavelength-dependent efficiency of the detector.

-

-

Data Analysis :

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Determine the gradient (slope) of the straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

-

-

Calculation of Quantum Yield : The quantum yield of the sample (Φₓ) can be calculated using the following equation:[12]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

Visualizations

Experimental Workflow for Relative Quantum Yield Measurement

References

- 1. 5-Aminofluorescein | 3326-34-9 [chemicalbook.com]

- 2. 5-Aminofluorescein | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Aminofluorescein | CAS 3326-34-9 | TargetMol | Biomol.com [biomol.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. jasco-global.com [jasco-global.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. iss.com [iss.com]

A Technical Guide to the Molar Extinction Coefficient of 5-FAM Amine

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, a precise understanding of the physicochemical properties of fluorophores is paramount for accurate quantification and reliable experimental design. This technical guide provides an in-depth overview of the molar extinction coefficient of 5-Carboxyfluorescein (5-FAM) amine, a widely used green fluorescent probe.

Core Spectroscopic Properties of 5-FAM and Its Derivatives

5-FAM is an amine-reactive derivative of fluorescein, prized for its high quantum yield and spectral compatibility with common excitation sources like the 488 nm argon-ion laser line.[1][2] Its fluorescence is characterized by a bright green emission. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a critical parameter for determining the concentration of 5-FAM-labeled conjugates.[2]

Quantitative Data Summary

The molar extinction coefficient of 5-FAM and its derivatives is influenced by factors such as the specific isomer, conjugation to other molecules, and environmental conditions, most notably pH.[3][4] Below is a compilation of reported values from various sources.

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) | Solvent/pH |

| 5-FAM amine, 5-isomer | 74,000 | 492 | 517 | Not Specified |

| 5-FAM amine, 5-isomer | 80,000 | 490 | 513 | Not Specified |

| 5(6)-FAM amine, mixed isomers | ≥ 52,000 | 494 | 520 | Not Specified |

| 5' 6-FAM (conjugated to oligo) | 75,000 | 495 | 520 | pH 7.5-8.5 |

| 5-(and-6)-Carboxyfluorescein | 82,000 | 492 | 514 | pH 9 |

| NHS-Fluorescein | > 70,000 | 494 | 518 | Not Specified |

Experimental Protocol for Determining the Molar Extinction Coefficient

Accurate determination of the molar extinction coefficient is essential for novel 5-FAM conjugates. The following protocol outlines a general method based on spectrophotometry and the Beer-Lambert law (A = εlc).[5][6]

Materials and Equipment

-

5-FAM amine or 5-FAM labeled conjugate of interest

-

High-purity solvent (e.g., DMSO for stock, PBS pH 7.4 for measurements)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes with a known path length (typically 1 cm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the 5-FAM amine powder.

-

Dissolve the powder in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Serial Dilutions:

-

Perform a series of precise dilutions of the stock solution in the desired experimental buffer (e.g., PBS pH 7.4) to prepare at least five different concentrations.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths including the expected absorbance maximum of 5-FAM (around 492 nm).

-

Use the experimental buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

Plot the measured absorbance at λ_max against the corresponding molar concentration for each dilution.

-

Perform a linear regression on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

-

The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (slope = εl).

-

Calculate the molar extinction coefficient using the formula: ε = slope / l.

-

Visualizing Experimental and Biological Pathways

To further elucidate the practical application and theoretical underpinnings of working with 5-FAM amine, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generic signaling pathway where a 5-FAM labeled probe might be employed.

Caption: Workflow for determining the molar extinction coefficient.

References

- 1. 5-Carboxyfluorescein (5-FAM) [chembk.com]

- 2. Fluorescent Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. benchchem.com [benchchem.com]

- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 6. typhoonhomewares.com [typhoonhomewares.com]

Technical Guide: Solubility and Application of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE) in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE), a widely used amine-reactive fluorescent dye, in dimethyl sulfoxide (DMSO). It includes quantitative solubility data, detailed protocols for dissolution and protein labeling, and a workflow visualization to assist researchers in achieving optimal and reproducible results.

Solubility of FAM Derivatives in DMSO

5-FAM, SE is readily soluble in anhydrous DMSO.[1][2][3][4] While precise solubility can vary slightly between manufacturers and due to the hygroscopic nature of DMSO, the compound is generally considered highly soluble. For many applications, stock solutions are prepared at concentrations of 1 to 10 mM.[5][6] It is crucial to use anhydrous DMSO to prevent the hydrolysis of the succinimidyl ester, which would render it non-reactive to amines.[7]

The table below summarizes the reported solubility of 5-FAM, SE and closely related derivatives in DMSO.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |

| 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE) | 92557-80-7 | 473.39 | DMSO | Soluble; typically prepared at 10 mg/mL or 10 mM stock solutions.[5][8] |

| 5(6)-Carboxyfluorescein, Succinimidyl Ester (5(6)-FAM, SE) | 150347-59-4 | 473.39 | DMSO | 120 mg/mL (253.49 mM).[9] |

| 5(6)-Carboxyfluorescein Diacetate, Succinimidyl Ester (CFDA-SE) | 150347-59-4 | 557.46 | DMSO | 100 mg/mL (179.38 mM)[7]; 20.83 mg/mL (37.37 mM) with heating and sonication.[10] |

| 5-Carboxyfluorescein | 76823-03-5 | 376.32 | DMSO | 0.5 mg/mL.[11] |

Note: 5(6)-FAM, SE is a mixture of the 5- and 6-isomers. CFDA-SE is a derivative that becomes fluorescent after cellular esterases cleave the acetate groups.

Experimental Protocols

This protocol outlines the procedure for preparing a concentrated stock solution of 5-FAM, SE, which can be aliquoted and stored for future use.

Materials:

-

5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Low-protein binding microtubes for aliquoting and storage

Procedure:

-

Equilibration: Allow the vial of 5-FAM, SE powder and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the dye.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of 5-FAM, SE to achieve the desired concentration. A common stock concentration is 10 mM (approximately 4.73 mg/mL) or a round number like 10 mg/mL.[5][8]

-

Dissolution: Mix thoroughly by vortexing for at least one minute until all the powder is completely dissolved.[5] Briefly centrifuge the vial to collect the solution at the bottom.

-

Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein binding tubes. Store aliquots at -20°C, protected from light and moisture.[6] It is recommended to use the stock solution within one month when stored at -20°C or within six months when stored at -80°C.[12] Avoid repeated freeze-thaw cycles.[6]

This protocol provides a general workflow for the covalent conjugation of 5-FAM, SE to a primary antibody.

Materials:

-

Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, MOPS, HEPES).

-

5-FAM, SE stock solution (10 mM in anhydrous DMSO).

-

Reaction Buffer: 1 M sodium bicarbonate or another amine-free buffer to adjust the pH.

-

Purification column (e.g., Sephadex G-25) or dialysis equipment.

-

Quenching solution (e.g., 1 M Tris or glycine).

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a buffer free of primary amines (like Tris or glycine) and ammonium ions, as these will compete with the antibody for reaction with the dye.[5] If necessary, dialyze the antibody against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.5.

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[5]

-

Adjust the pH of the antibody solution to 8.5 ± 0.5.[5]

-

-

Dye-to-Protein Ratio Calculation:

-

Calculate the required volume of the 5-FAM, SE stock solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1 for antibodies.[5][8]

-

Example Calculation for a 10:1 ratio:

-

mmol of Antibody = (Antibody Conc. (mg/mL) * Volume (mL)) / (Antibody MW (mg/mmol)) (Assume MW of IgG is 150,000 mg/mmol)

-

mmol of 5-FAM, SE = mmol of Antibody * 10

-

Volume of 5-FAM, SE (µL) = (mmol of 5-FAM, SE * MW of 5-FAM, SE (mg/mmol)) / Stock Conc. (mg/µL)[5]

-

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Stop the reaction and remove unreacted dye. This is a critical step to reduce background fluorescence.

-

Common methods include size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[13]

-

Load the reaction mixture onto the equilibrated column and collect the fractions containing the larger, labeled antibody, which will elute first. The smaller, unbound dye molecules will elute later.[13]

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for 5-FAM).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the antibody labeling protocol described in Section 2.2.

Caption: Workflow for fluorescent labeling of antibodies with 5-FAM, SE.

References

- 1. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]

- 2. abpbio.com [abpbio.com]

- 3. empbiotech.com [empbiotech.com]

- 4. biotium.com [biotium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. 5(6)-FAM SE | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

Navigating Fluorescein Amine Chemistry: A Technical Guide to 5-Isomer Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of fluorescein amine 5-isomer (5-FAM amine) and its related derivatives, crucial reagents in biological research and drug development. Due to ambiguity in common nomenclature, this document clarifies the distinct chemical identities, properties, and applications of key 5-isomer fluorescein compounds, enabling researchers to select the appropriate reagent and protocol for their experimental needs. The focus is on providing precise molecular data, detailed experimental methodologies, and clear visual workflows to support advanced research applications.

Core Compounds and Physicochemical Properties

The term "FAM amine, 5-isomer" can refer to several distinct molecules, each with a unique molecular weight and reactivity profile. The most common compounds are 5-Aminofluorescein, 5-Carboxyfluorescein (5-FAM), and 5-FAM derivatives featuring an aliphatic amine linker. Understanding the differences is critical for experimental design.

Quantitative Data Summary

The properties of these key compounds are summarized below for direct comparison.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight (Da) | Excitation Max (nm) | Emission Max (nm) | Key Feature |

| 5-Aminofluorescein | Fluoresceinamine, isomer I | C₂₀H₁₃NO₅ | 347.32[1] | ~490[2] | ~520[2] | Aromatic amine on the fluorescein core. |

| 5-Carboxyfluorescein | 5-FAM | C₂₁H₁₂O₇ | 376.3[3][4] | ~492-495[3][5] | ~518-520[3][5] | Carboxylic acid for coupling to amines. |

| 5-FAM Succinimidyl Ester | 5-FAM SE | C₂₅H₁₅NO₉ | 473.39[6] | ~492[7] | ~517[7] | Activated ester for direct amine labeling. |

| 5-FAM Cadaverine | Fluorescein Cadaverine | C₂₆H₂₄N₂O₆ | 472.48 | ~492 | ~517 | Aliphatic primary amine for transglutaminase labeling or further conjugation. |

| 5-FAM Amine (with linker) | N/A | C₂₇H₂₇ClN₂O₆ | 510.97[8][9][10] | ~490[10] | ~513[10] | Aliphatic amine on a linker arm for enhanced reactivity. |

Experimental Protocols

The following protocols provide detailed methodologies for the use of amine-reactive 5-FAM derivatives in labeling biological molecules. The most common application involves the covalent conjugation of 5-FAM Succinimidyl Ester (5-FAM SE) to primary amines on proteins or modified oligonucleotides.

Protocol: Labeling Proteins with 5-FAM Succinimidyl Ester (5-FAM SE)

This protocol outlines the steps for covalently attaching 5-FAM to proteins, such as antibodies, via their primary amine groups (e.g., lysine residues).

Materials:

-

Protein of interest (2-10 mg/mL recommended for optimal efficiency)[6]

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6][11] (Note: Must be free of primary amines like Tris or glycine)[6]

-

5-FAM SE (CAS 92557-80-7)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Prepare a 10 mM stock solution of 5-FAM SE by dissolving it in anhydrous DMSO.[6] This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Determine the required volume of the 5-FAM SE stock solution. A 10:1 molar ratio of dye to protein is a common starting point for optimization.[6]

-

While gently stirring the protein solution, slowly add the calculated volume of the 5-FAM SE stock solution.[11]

-

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[11]

-

-

Quenching:

-

Purification:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column.

-

Elute with PBS and collect the fractions containing the fluorescently labeled protein, which will typically elute first.[6]

-

Protocol: Labeling 5'-Amine-Modified Oligonucleotides

This protocol describes the labeling of synthetic DNA or RNA oligonucleotides that have been modified to contain a primary amine at the 5' terminus.

Materials:

-

5'-Amine-modified oligonucleotide (lyophilized)

-

0.1 M sodium bicarbonate buffer, pH 8.5

-

5-FAM SE

-

Anhydrous DMSO

-

Deionized water

-

Ethanol

-

3 M Sodium Acetate

-

Standard desalting or HPLC purification materials

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-5 µg/µL.[11]

-

-

Dye Preparation:

-

Prepare a 10 mg/mL (~21 mM) stock solution of 5-FAM SE in anhydrous DMSO.[11]

-

-

Conjugation Reaction:

-

Add 25-50 µL of the oligonucleotide solution to a microcentrifuge tube.

-

Add a 20-40 fold molar excess of the 5-FAM SE solution to the oligonucleotide.

-

Mix thoroughly by vortexing and incubate for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.

-

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

-

Further purification to remove unlabeled oligonucleotides can be achieved using reverse-phase HPLC.

-

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental processes.

Caption: Workflow for Protein Labeling with 5-FAM SE.

Caption: Chemical Pathway of Amine-Reactive Labeling.

References

- 1. alkemix.eu [alkemix.eu]

- 2. 5-Aminofluorescein (Fluoresceinamineisomer I) | Abcam [abcam.com]

- 3. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]

- 4. biotium.com [biotium.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. empbiotech.com [empbiotech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | C27H27ClN2O6 | CID 131954346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (A270206) | Antibodies.com [antibodies.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

mechanism of FAM amine labeling

An In-depth Technical Guide to the Mechanism of FAM Amine Labeling

Introduction

Fluorescein and its derivatives, particularly carboxyfluorescein (FAM), are among the most widely used fluorescent dyes for labeling biomolecules. The ability to covalently attach FAM to proteins, peptides, and nucleic acids has made it an indispensable tool in various life science research and drug development applications, including fluorescence microscopy, flow cytometry, immunoassays, and DNA sequencing.[1] This guide provides a detailed technical overview of the core mechanism behind FAM amine labeling, focusing on the prevalent use of N-hydroxysuccinimide (NHS) esters.

Core Mechanism of FAM Amine Labeling

The most common strategy for labeling biomolecules with FAM involves the use of an amine-reactive derivative, typically a 5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE), also known as FAM-NHS ester.[2] This method targets primary amines (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[3][4]

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the FAM dye to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct.[4]

pH Dependence of the Reaction

The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer.[5][6][7]

-

Optimal pH: The reaction proceeds most efficiently in a slightly alkaline buffer, with an optimal pH range of 8.3 to 8.5.[5][6] In this range, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the NHS ester remains relatively stable.

-

Low pH: At a neutral or acidic pH (below ~7.5), primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[5][6][7]

-

High pH: At pH levels significantly above 8.5, a competing reaction, the hydrolysis of the NHS ester, becomes increasingly prevalent.[4][6] This hydrolysis reaction renders the dye incapable of reacting with the amine, thereby reducing the labeling efficiency.[5]

Competing Reactions

The primary competing reaction is the hydrolysis of the FAM-NHS ester, where the ester reacts with water to form the unreactive carboxyfluorescein. This reaction is accelerated at higher pH values.[4] In concentrated protein solutions, the desired acylation reaction with the amine is favored over hydrolysis.[4] Additionally, buffers containing primary amines, such as Tris or glycine, are generally avoided as they can compete with the target biomolecule for reaction with the NHS ester.[4][7]

Quantitative Data Presentation

Successful labeling experiments require careful control of several parameters. The table below summarizes key quantitative data for FAM amine labeling.

| Parameter | Value / Range | Notes | Citation(s) |

| Optimal Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. | [5][6][7] |

| Recommended Molar Excess | 8 to 20-fold | The optimal ratio of dye to protein depends on the protein and desired degree of labeling. | [4][5][6] |

| Solvents for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and often dissolved in a small amount of organic solvent before adding to the aqueous reaction buffer. | [4][5][8] |

| Excitation Wavelength (λ_ex_) | ~495 nm | Optimal wavelength for exciting the FAM fluorophore. | [1] |

| Emission Wavelength (λ_em_) | ~517 nm | Wavelength of maximum fluorescence emission. | [1] |

| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Incubation time can be adjusted to control the extent of labeling. | [3][5] |

Experimental Protocols

This section provides a generalized protocol for labeling a protein with a FAM-NHS ester. Optimization may be required for specific proteins.[8]

Materials and Reagents

-

Protein of interest (in an amine-free buffer like PBS or borate buffer)

-

5(6)-FAM SE (FAM-NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25, PD-10 desalting column) or dialysis cassette[8][9]

Preparation of Reagents

-